2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
Description
This compound is a structurally complex molecule featuring a tetrahydro-pyridinone core substituted with a cyano group, a phenyl ring, and a thioether-linked acetamide moiety terminating in a thiazol-2-yl group. Its synthesis likely involves alkylation of a thiopyridinone intermediate with a chloroacetamide derivative, as suggested by analogous methods in the literature .
Properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c18-9-13-12(11-4-2-1-3-5-11)8-14(22)20-16(13)25-10-15(23)21-17-19-6-7-24-17/h1-7,12H,8,10H2,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHBOSBPBZVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazole moiety with a tetrahydropyridine ring. The presence of these functional groups is critical for its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | 2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Antitumor Properties
The compound has been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its usefulness in conditions like Alzheimer’s disease .
The biological activity of 2-(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing intracellular calcium levels and other secondary messengers .
- Apoptotic Pathways : It activates apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of thiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to standard antifungal agents .
Study 2: Anticancer Activity
A recent investigation into its anticancer effects involved treating human cancer cell lines with varying concentrations of the compound. Results indicated significant cell death at concentrations as low as 10 µM after 48 hours of exposure .
Study 3: Neuroprotection
In a neurotoxicity model using SH-SY5Y cells exposed to hydrogen peroxide, treatment with the compound reduced cell death by approximately 40%, highlighting its potential as a neuroprotective agent .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and subsequent modifications to introduce the thiazole and acetamide functionalities. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating better activity against Gram-positive bacteria compared to Gram-negative ones. The presence of specific functional groups enhances lipophilicity, facilitating better membrane penetration and antimicrobial action.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The mechanism of action is believed to involve the inhibition of critical enzymes involved in DNA synthesis and repair pathways, making it a potential candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications to the thiazole or pyridine moieties can significantly affect their potency and selectivity against specific targets. For example, introducing electron-withdrawing groups may enhance the compound's ability to interact with biological macromolecules.
Case Study 1: Antimicrobial Evaluation
In a study where various derivatives were synthesized and tested for antimicrobial activity, it was found that compounds featuring the thiazole ring exhibited enhanced antibacterial effects against strains like Bacillus cereus and Staphylococcus aureus. The study utilized disc diffusion methods to assess efficacy, revealing that certain modifications led to a two-fold increase in antibacterial potency compared to standard antibiotics.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of related compounds showed that those with a tetrahydropyridine core demonstrated significant cytotoxic effects against multiple cancer cell lines. The study employed assays such as MTT and colony formation assays to measure cell viability and proliferation. Notably, some derivatives displayed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents.
Summary Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a scaffold with other tetrahydro-pyridinone derivatives. A key analog is 2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide (), which differs in two regions:
Table 1: Structural Comparison
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns influence solubility and crystal packing. Crystallographic data for such compounds are often resolved using tools like SHELXL () and archived in databases like the Cambridge Structural Database (CSD), which houses over 500,000 structures for comparative analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
